

# Pharmacological Profile of the NK2 Agonist GR 64349: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | GR 64349  |           |
| Cat. No.:            | B10855664 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological properties of **GR 64349**, a potent and highly selective tachykinin NK2 receptor agonist. The information presented herein is compiled from peer-reviewed scientific literature and is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

## Introduction

**GR 64349**, chemically identified as [Lys³,Gly³,-R-y-lactam-Leu³]-NKA(3-10), is a synthetic peptide analogue of neurokinin A (NKA).[1][2][3] Its constrained conformation, achieved through an R-y-lactam modification, confers a high degree of selectivity for the tachykinin NK2 receptor over the NK1 and NK3 receptor subtypes.[1] This selectivity makes **GR 64349** a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the NK2 receptor. Agonists of the NK2 receptor are of therapeutic interest for their potential to modulate smooth muscle contraction, particularly in the context of bladder and bowel function. [1]

# **Quantitative Pharmacological Data**

The following tables summarize the binding affinity and functional potency of **GR 64349** at human recombinant NK1 and NK2 receptors. The data is primarily derived from studies conducted on Chinese Hamster Ovary (CHO) cells stably expressing these receptors.





**Table 1: Receptor Binding Affinity of GR 64349** 

| Receptor  | Radioligand             | pKi (mean ±<br>SEM) | Ki (nM) | Selectivity<br>(over NK1) |
|-----------|-------------------------|---------------------|---------|---------------------------|
| Human NK2 | [ <sup>125</sup> I]-NKA | 7.77 ± 0.10         | 17.0    | ~1,300-fold               |
| Human NK1 | [³H]-septide            | <5                  | >10,000 | -                         |

Table 2: In Vitro Functional Potency of GR 64349

| Assay                                           | Receptor    | pEC <sub>50</sub> (mean ±<br>SEM) | Efficacy     | Selectivity<br>(over NK1) |
|-------------------------------------------------|-------------|-----------------------------------|--------------|---------------------------|
| Inositol-1-<br>Phosphate (IP-1)<br>Accumulation | Human NK2   | 9.10 ± 0.16                       | Full Agonist | 1,400-fold                |
| Human NK1                                       | 5.95 ± 0.80 | Full Agonist                      | -            |                           |
| Intracellular<br>Calcium<br>Mobilization        | Human NK2   | 9.27 ± 0.26                       | Full Agonist | 500-fold                  |
| Human NK1                                       | 6.55 ± 0.16 | Full Agonist                      | -            |                           |
| Cyclic AMP<br>(cAMP)<br>Synthesis               | Human NK2   | 10.66 ± 0.27                      | Full Agonist | 900-fold                  |
| Human NK1                                       | 7.71 ± 0.41 | Full Agonist                      | -            |                           |

Table 3: In Vivo and Ex Vivo Potency of GR 64349

| Preparation                | Species | Parameter   | EC <sub>50</sub> (nM) |
|----------------------------|---------|-------------|-----------------------|
| Rat Colon                  | Rat     | Contraction | 3.7                   |
| Human Detrusor<br>Muscle   | Human   | Contraction | 74                    |
| Human Prostatic<br>Urethra | Human   | Contraction | 150                   |



## **Experimental Protocols**

Detailed methodologies for the key experiments cited are provided below.

## **Radioligand Binding Assays**

Objective: To determine the binding affinity (Ki) of **GR 64349** for human NK1 and NK2 receptors.

#### Methodology:

- Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing either human NK1 or NK2 receptors are cultured. Protein expression is induced with sodium butyrate. The cells are then harvested, and cell membranes are prepared by homogenization and centrifugation.
- Binding Reaction (NK2): Membranes expressing NK2 receptors (6 μ g/well ) are incubated with 0.1 nM [<sup>125</sup>I]-NKA and varying concentrations of **GR 64349**. The incubation is carried out at 23°C for 3 hours.
- Binding Reaction (NK1): Membranes expressing NK1 receptors are incubated with a radiolabeled NK1-selective ligand, such as [<sup>3</sup>H]-septide, and varying concentrations of GR 64349.
- Determination of Binding: Total binding is defined in the absence of a competing ligand (DMSO vehicle), while non-specific binding is determined in the presence of a high concentration (1 μM) of the unlabeled endogenous ligand (NKA for NK2).
- Data Analysis: The concentration of **GR 64349** that inhibits 50% of specific radioligand binding (IC<sub>50</sub>) is determined. The Ki value is then calculated using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Potency, Efficacy, and Selectivity of GR64349 at Human Recombinant Neurokinin NK2 and NK1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potency, efficacy, and selectivity of GR64349 at human recombinant neurokinin NK2 and NK1 receptors PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Pharmacological Profile of the NK2 Agonist GR 64349: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10855664#pharmacological-profile-of-the-nk2-agonist-gr-64349]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com